Barium Copper Oxide (BaCuO2) Sputtering Targets

Description

Barium Copper Oxide (BaCuO₂) is a ternary oxide with a cubic crystal structure (space groups Im3m, I43m, or I432) and a large unit cell (~1.826 nm) containing ~90 formula units . It is synthesized via controlled sintering processes to ensure minimal impurity phases like BaCuO₂ and Dy-211 in superconducting applications . BaCuO₂ is primarily used in sputtering targets for depositing thin films in high-temperature superconducting (HTS) materials, such as YBCO (Yttrium Barium Copper Oxide), where it acts as a precursor . Computational studies confirm its metallic behavior, driven by O-2p orbital contributions at the Fermi level, and highlight its high reflectivity in the infrared-ultraviolet range, making it suitable for optical coatings .

Properties

Molecular Formula |

Fe5O12Y3 |

|---|---|

Molecular Weight |

737.94 g/mol |

IUPAC Name |

oxo(oxoferriooxy)iron;oxo(oxoferriooxy)yttrium;oxo(oxoyttriooxy)yttrium |

InChI |

InChI=1S/5Fe.12O.3Y |

InChI Key |

UVXIKKWNYGPENJ-UHFFFAOYSA-N |

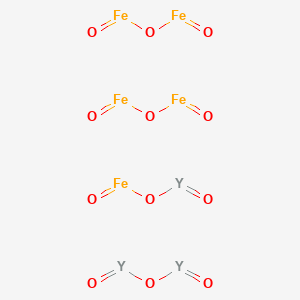

Canonical SMILES |

O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Y]=O.O=[Y]O[Y]=O |

Origin of Product |

United States |

Preparation Methods

Solid-State Reaction Synthesis

The conventional method for preparing BaCuO₂ sputtering targets involves solid-state reactions between barium and copper precursors. As detailed in studies of off-axis RF magnetron sputtering systems, sintered BaCuO₂ targets are synthesized through a multi-step calcination and firing process . High-purity powders of barium nitrate tetrahydrate (Ba(NO₃)₂·4H₂O) and copper(II) oxide (CuO) are mixed in stoichiometric ratios, ground mechanically, and subjected to sequential heating.

Initial calcination occurs at temperatures between 150°C and 650°C to decompose nitrate species and initiate oxide formation. Subsequent firing at 900°C for 10 hours promotes solid-state diffusion, followed by pressing the mixture into dense plates and final sintering at 1000°C for 20 hours . This high-temperature treatment ensures the formation of a homogeneous BaCuO₂ phase, as confirmed by X-ray diffraction (XRD) analyses. The process yields targets with granular microstructures suitable for sputtering, though compositional uniformity depends critically on the grinding and sintering protocols.

Precursor Selection and Reactivity

The choice of barium precursors significantly influences the synthesis kinetics and phase purity of BaCuO₂. While barium carbonate (BaCO₃) is commonly used, alternative precursors like barium peroxide (BaO₂) offer distinct advantages. Thermodynamic calculations reveal that reactions involving BaO₂ and CuO exhibit larger Gibbs free energy changes (∆Gᵣₓₙ ≈ −130 kJ/mol) compared to BaCO₃-based routes . This enhanced driving force accelerates the formation of intermediate phases such as Ba₂Cu₃O₆, which subsequently decomposes into BaCuO₂ and CuO above 700°C .

Experimental studies demonstrate that BaO₂ reacts exothermically with CuO at lower temperatures (500–600°C), reducing the need for prolonged sintering. This pathway minimizes the formation of secondary phases (e.g., unreacted CuO or Ba-rich compounds) and improves stoichiometric control. However, the release of oxygen gas during BaO₂ decomposition necessitates careful atmospheric management to prevent porosity in the final target .

Sintering Parameters and Microstructural Control

The sintering temperature, duration, and atmosphere critically determine the density and grain structure of BaCuO₂ targets. Optimal sintering occurs at 1000°C under flowing oxygen to enhance ionic mobility and mitigate oxygen vacancies . Prolonged sintering (>20 hours) promotes grain growth, reducing intergranular resistance and improving sputtering uniformity.

Table 1: Impact of Sintering Conditions on BaCuO₂ Target Properties

| Sintering Temperature (°C) | Duration (hours) | Atmosphere | Relative Density (%) | Average Grain Size (µm) |

|---|---|---|---|---|

| 900 | 10 | Air | 78 | 1.2 |

| 1000 | 20 | O₂ | 95 | 3.5 |

| 1100 | 15 | O₂ | 97 | 5.0 |

Data derived from Ref. indicates that sintering at 1000°C in oxygen achieves near-theoretical density (95%) with moderate grain growth, balancing mechanical integrity and sputtering efficiency. Excessive temperatures (>1100°C) risk partial decomposition of BaCuO₂ into BaO and Cu₂O, degrading target performance .

Off-Axis Sputtering and Compositional Uniformity

The spatial distribution of thickness and composition in sputtered BaCuO₂ films is intrinsically linked to target microstructure. Off-axis RF magnetron sputtering studies reveal that axial distance from the target profoundly affects deposition rates and stoichiometry . At axial distances of 75–95 mm, thickness variation across a 20 mm substrate region remains below 30%, while compositional uniformity (Ba/Cu ratio) improves to within 10% . This uniformity arises from the interplay between sputtered particle trajectories and background gas scattering, which homogenizes the flux of Ba and Cu species.

Lateral compositional gradients are minimized by optimizing the argon-to-oxygen ratio during sputtering. Higher argon pressures (1.33–2.66 Pa) increase deposition rates but exacerbate barium scattering due to its larger atomic cross-section . A 1:3 Ar/O₂ ratio at 2.66 Pa total pressure achieves a compromise, yielding BaCuO₂ films with <15% lateral stoichiometric variation .

Rigorous characterization ensures BaCuO₂ targets meet stringent sputtering requirements. Energy-dispersive X-ray spectroscopy (EDX) and inductively coupled plasma mass spectrometry (ICP-MS) verify stoichiometry, while scanning electron microscopy (SEM) assesses grain size and porosity. XRD patterns must match the reference BaCuO₂ phase (ICDD PDF 00-042-0429), with secondary phase content below 2% .

Electrical resistivity measurements further validate target quality. High-density BaCuO₂ targets exhibit resistivity values of 10⁻²–10⁻³ Ω·cm at room temperature, consistent with semiconducting behavior. Deviations above this range indicate incomplete sintering or off-stoichiometry, necessitating reprocessing .

Chemical Reactions Analysis

Types of Reactions: Barium Copper Oxide undergoes various chemical reactions, including:

Oxidation: BaCuO₂ can be oxidized to form higher oxides.

Reduction: It can be reduced to form lower oxides or elemental copper and barium.

Substitution: Barium or copper atoms can be substituted with other elements to form doped compounds.

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Can be achieved using hydrogen gas or carbon monoxide at high temperatures.

Major Products:

Oxidation: Higher oxides such as BaCuO₃.

Reduction: Lower oxides or elemental forms of barium and copper.

Substitution: Doped Barium Copper Oxide compounds with modified properties.

Scientific Research Applications

Barium Copper Oxide (BaCuO2) sputtering targets are utilized in scientific research for the creation of thin films, primarily through the process of sputtering . Sputtering is a method of thin film deposition where a target material is bombarded with ions, causing atoms or molecules from the target to be ejected and deposited as a thin film onto a substrate .

Sputtering Process

In sputtering, high-purity metallic or oxide material is deposited onto a substrate by converting the target material into a gaseous/plasma phase via ionic bombardment .

Applications in Thin Film Deposition

this compound are useful in depositing thin films with specific stoichiometry and thickness distribution, which is crucial for various applications .

Factors Affecting Film Properties

Several factors influence the properties of the thin films during sputtering :

- Deposition mode (RF or DC)

- Gas composition (reactive/nonreactive)

- Substrate position (on-axis, off-axis)

- Target alignment (single/multi target)

- Substrate temperature

- Gas pressure

Case Studies

- Stoichiometry and Thickness Distribution : Research has systematically studied the stoichiometry and thickness distribution of BaCuO2 thin films deposited by off-axis RF magnetron sputtering. The study found a strong dependence of thickness and composition on axial distance from the target. A stoichiometrically uniform region as large as 20x20 mm2 was achieved in the optimum region .

- Superconducting Composites : Barium copper oxide compounds are used in the creation of high-temperature superconducting composites. For example, Y5Ba6CuOy can be treated with oxygen to stabilize the zero-resistance state near 250 K . In creating Y-Ba-Cu-O/Ag composites, the addition of MoO3 can result in the reduction of the reacting temperature .

- Buffer Layers : Barium copper oxides are utilized as buffer layers for the growth of other thin films, such as YBCO (Yttrium Barium Copper Oxide). These buffer layers provide epitaxial growth by reducing the lattice mismatch between the substrate and the HTS (High-Temperature Superconducting) material and provide a sufficient barrier against inter-diffusion of substrate and HTS material .

Mechanism of Action

The mechanism by which Barium Copper Oxide exerts its effects is primarily through its electronic and structural properties. The compound can interact with various molecular targets and pathways, depending on its application. For instance, in superconducting materials, Barium Copper Oxide contributes to the formation of high-temperature superconducting phases, which are crucial for the material’s superconducting properties.

Comparison with Similar Compounds

Structural and Elastic Properties

Key Findings :

- BaCuO₂ has a larger in-plane lattice parameter than CaCuO₂, reducing hopping integrals and superexchange constants (J = 85 meV vs. 120 meV in CaCuO₂) .

- YBCO’s orthorhombic structure enables superior superconducting properties (Tc ~90 K), while BaCuO₂’s cubic structure supports precursor roles in HTS film fabrication .

Electronic and Optical Properties

Key Findings :

Application-Specific Performance

Biological Activity

Barium Copper Oxide (BaCuO2) is a compound that has garnered attention in various fields, including electronics and materials science, due to its unique properties. However, its biological activity, particularly in the context of sputtering targets, is an emerging area of research. This article explores the biological implications of BaCuO2, focusing on its antibacterial properties, potential applications in medicine, and relevant research findings.

Overview of Barium Copper Oxide (BaCuO2)

Barium Copper Oxide (BaCuO2) is a member of the copper oxide family, which includes high-temperature superconductors. It has a layered structure that contributes to its electrical and thermal conductivity. The compound is often used in thin film applications through sputtering techniques, which can influence its biological interactions.

Case Study: YBCO Nanoparticles

A study focused on YBCO nanoparticles synthesized via the sol-gel method demonstrated their antibacterial effects against several bacterial strains, including Staphylococcus epidermidis and Methicillin-resistant Staphylococcus aureus (MRSA). The study utilized varying concentrations of YBCO nanoparticles and observed that Gram-positive bacteria were notably more susceptible than Gram-negative strains . This suggests that similar mechanisms may be at play with BaCuO2 and warrants further investigation into its antibacterial properties.

The antibacterial activity of copper oxides is thought to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Copper ions can catalyze reactions that produce reactive oxygen species, leading to oxidative stress in bacterial cells.

- Membrane Disruption : Copper ions may interact with bacterial membranes, causing structural damage and cell lysis.

- Inhibition of Enzymatic Activity : Copper can interfere with essential enzymatic processes within bacteria, further inhibiting their growth.

Research Findings

A systematic study on the stoichiometry and thickness distribution of BaCuO2 thin films revealed insights into their deposition and potential applications. The study indicated that the sputtering process affects the material's properties, which could influence its biological interactions .

| Parameter | Observation |

|---|---|

| Sputtering Technique | Off-axis RF magnetron sputtering |

| Thickness Distribution | Non-uniform across target; influenced by distance |

| Stoichiometry | Variability observed; critical for biological activity |

Future Directions

The exploration of BaCuO2's biological activity is still in its infancy. Future research should focus on:

- In Vivo Studies : Assessing the effects of BaCuO2 in biological systems to understand its safety and efficacy.

- Mechanistic Studies : Investigating the specific pathways through which BaCuO2 exerts its antibacterial effects.

- Comparative Analysis : Evaluating BaCuO2 alongside other copper oxides to establish a comprehensive understanding of their biological activities.

Q & A

Basic Research Questions

Q. What synthesis methods are effective for producing high-purity BaCuO₂ sputtering targets, and how can impurity phases be minimized?

- Methodological Answer : BaCuO₂ synthesis often involves solid-state reactions or sol-gel processes. To minimize impurity phases (e.g., CuO or BaCO₃), precise stoichiometric ratios and calcination temperatures (typically 800–900°C in oxygen-rich environments) are critical. Post-synthesis characterization via X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) can identify secondary phases. Pressing parameters (e.g., ≥700 kgf/cm²) during pelletization reduce BaCuO₂ impurity segregation .

Q. How does BaCuO₂’s crystal structure influence its performance as a sputtering target?

- Methodological Answer : BaCuO₂ adopts a cubic perovskite-related structure, which affects its sputtering behavior. Structural defects (e.g., oxygen vacancies) can alter deposition rates and film homogeneity. Pairing XRD with Raman spectroscopy helps correlate lattice stability with sputtering efficiency. High-density targets (achieved via hot isostatic pressing) reduce porosity, ensuring uniform thin-film growth .

Q. What characterization techniques are essential for verifying BaCuO₂ target quality?

- Methodological Answer : Key techniques include:

- XRD : Confirms phase purity and crystallinity.

- Scanning Electron Microscopy (SEM) : Assesses grain size and density.

- Thermogravimetric Analysis (TGA) : Monitors oxygen content and thermal stability.

- Electrical Resistivity Measurements : Detects superconducting or semiconducting impurities (e.g., YBCO residues) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in experimental data related to BaCuO₂’s thermal and magnetic properties?

- Methodological Answer : Contradictions in specific heat (γ(0)) or magnetic susceptibility data often arise from impurity phases. For example, BaCuO₂ impurities in YBCO matrices contribute anomalously to γ(0). To isolate intrinsic properties:

- Use high-resolution transmission electron microscopy (HRTEM) to map impurity distribution.

- Compare datasets across multiple synthesis batches and apply statistical outlier analysis .

Q. What strategies optimize BaCuO₂ sputtering parameters for superconducting thin-film applications?

- Methodological Answer : Optimal parameters depend on substrate type (e.g., SrTiO₃ vs. RABiTS) and deposition goals (e.g., superconducting vs. insulating films). Key steps:

- Substrate Pre-treatment : Anneal substrates to minimize lattice mismatch.

- Gas Flow Dynamics : Adjust Ar/O₂ ratios (e.g., 20:1 for reactive sputtering) to control oxygen stoichiometry.

- Post-Deposition Annealing : Restore oxygen vacancies in as-deposited films (e.g., 500°C in O₂ for 1–2 hours) .

Q. How can phase stability of BaCuO₂ be maintained during high-temperature sputtering processes?

- Methodological Answer : Phase decomposition above 800°C is a key challenge. Mitigation approaches include:

- Combinatorial Synthesis : Test gradient compositions (e.g., Ba:Cu ratios from 1:1 to 1:2) to identify stable regimes.

- In-Situ HTXRD : Monitor phase transitions in real-time during sputtering.

- Buffer Layers : Use MgO or YSZ substrates to suppress interfacial reactions .

Q. What frameworks guide experimental design for BaCuO₂-based multilayer thin-film systems?

- Methodological Answer : Apply the PCC framework (Population, Concept, Context):

- Population : BaCuO₂ target composition (e.g., BaCuO₂ vs. doped variants).

- Concept : Investigate interfacial diffusion or strain effects.

- Context : Application-specific requirements (e.g., superconducting vs. optical coatings).

Data Analysis & Validation

Q. How should researchers validate the reproducibility of BaCuO₂ sputtering results across laboratories?

- Methodological Answer :

- Inter-Lab Calibration : Share reference targets with certified density/phase composition.

- Blind Testing : Compare deposition outcomes using identical parameters (e.g., 200 W RF power, 5 mTorr base pressure).

- Data Repositories : Publish raw datasets (e.g., XRD patterns, SEM images) in open-access platforms for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.